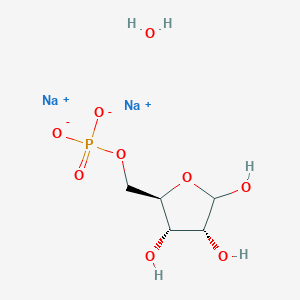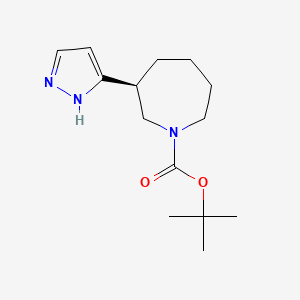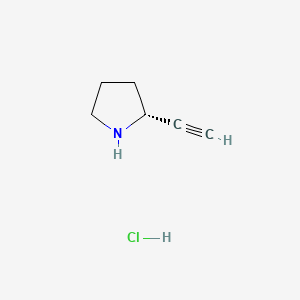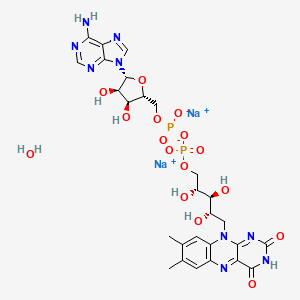
D-Ribose-5-phosphate disodium salt hydrate, 85%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Ribose-5-phosphate disodium salt hydrate, 85% (DR5P) is a unique organic compound that is used in a variety of scientific research applications. DR5P is a derivative of the naturally occurring sugar ribose and is composed of two phosphate groups and a hydrate. DR5P is a white crystalline powder that is soluble in water and is often used as a reagent in biochemical and physiological experiments. DR5P has been used in a variety of laboratory experiments and has been shown to have a number of beneficial biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
D-Ribose-5-phosphate disodium salt hydrate, 85% has been used in a variety of scientific research applications. It has been used in experiments to study the metabolism of carbohydrates, to study the structure and function of proteins, and to study the regulation of gene expression. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been used in experiments to study the biochemical and physiological effects of various drugs.
Wirkmechanismus
The mechanism of action of D-Ribose-5-phosphate disodium salt hydrate, 85% is not completely understood. However, it is known that D-Ribose-5-phosphate disodium salt hydrate, 85% is able to interact with proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. D-Ribose-5-phosphate disodium salt hydrate, 85% is also thought to be able to interact with DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
D-Ribose-5-phosphate disodium salt hydrate, 85% has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary energy source for cells. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been shown to increase the production of glycogen, which is a storage form of glucose. D-Ribose-5-phosphate disodium salt hydrate, 85% has also been shown to increase the production of glycolytic enzymes, which are involved in the breakdown of glucose.
Vorteile Und Einschränkungen Für Laborexperimente
The use of D-Ribose-5-phosphate disodium salt hydrate, 85% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is easy to obtain. It is also relatively stable and can be stored for long periods of time. The main limitation of using D-Ribose-5-phosphate disodium salt hydrate, 85% in laboratory experiments is that it is not very soluble in water.
Zukünftige Richtungen
There are a number of potential future directions for the use of D-Ribose-5-phosphate disodium salt hydrate, 85% in scientific research. It could be used to study the effects of various drugs on cellular metabolism and gene expression. It could also be used to study the effects of D-Ribose-5-phosphate disodium salt hydrate, 85% on the regulation of gene expression in different cell types. Additionally, D-Ribose-5-phosphate disodium salt hydrate, 85% could be used to study the effects of various environmental factors on cellular metabolism and gene expression. Finally, D-Ribose-5-phosphate disodium salt hydrate, 85% could be used to study the effects of D-Ribose-5-phosphate disodium salt hydrate, 85% on the development and progression of various diseases.
Synthesemethoden
D-Ribose-5-phosphate disodium salt hydrate, 85% can be synthesized from ribose and sodium phosphate. The reaction begins by combining ribose and sodium phosphate in an aqueous solution. The mixture is then heated to a temperature of around 80°C for two hours. The resulting solution is then cooled and filtered to obtain a white crystalline powder of D-Ribose-5-phosphate disodium salt hydrate, 85%.
Eigenschaften
IUPAC Name |
disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na.H2O/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;;;/h2-8H,1H2,(H2,9,10,11);;;1H2/q;2*+1;/p-2/t2-,3-,4-,5?;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYZJCJVGKHNA-IREXRYMASA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Na2O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ribose-5-phosphate disodium salt hydrate, 85% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)



![t-Butyl (3-exo)-9-azabicyclo[3.3.1]non-3-ylcarbamate hydrochloride, 95%](/img/structure/B6288859.png)





![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)
![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)